N-Ethylcyclohex-1-en-1-amine
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Overview
Description
N-Ethylcyclohex-1-en-1-amine is an organic compound with the molecular formula C8H15N It is a derivative of cyclohexene, where an ethyl group is attached to the nitrogen atom of the amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Ethylcyclohex-1-en-1-amine can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with ethylamine under reductive amination conditions. This process typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-Ethylcyclohex-1-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-ethylcyclohexanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield N-ethylcyclohexane using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: N-ethylcyclohexanone.
Reduction: N-ethylcyclohexane.
Substitution: Various N-alkyl or N-acyl derivatives.
Scientific Research Applications
N-Ethylcyclohex-1-en-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme-substrate interactions and as a building block for bioactive molecules.
Medicine: this compound derivatives have potential therapeutic applications, including as precursors for pharmaceuticals.
Industry: It is utilized in the production of fine chemicals and as a precursor for agrochemicals and polymers.
Mechanism of Action
The mechanism of action of N-Ethylcyclohex-1-en-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the derivative used.
Comparison with Similar Compounds
N-Ethylcyclohex-1-en-1-amine can be compared to other similar compounds, such as:
Cyclohexylamine: Similar structure but lacks the ethyl group, leading to different reactivity and applications.
N-Methylcyclohex-1-en-1-amine:
Cyclohexanone: The ketone analog of this compound, used in different synthetic pathways.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical properties and reactivity patterns, making it valuable for targeted applications in various fields.
Properties
IUPAC Name |
N-ethylcyclohexen-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-2-9-8-6-4-3-5-7-8/h6,9H,2-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGMYIHQKFTRLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CCCCC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40610869 |
Source
|
Record name | N-Ethylcyclohex-1-en-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40610869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103-68-4 |
Source
|
Record name | N-Ethylcyclohex-1-en-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40610869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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